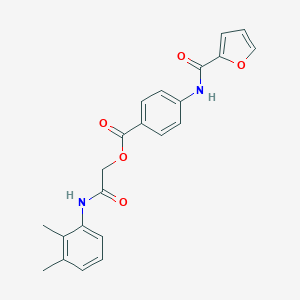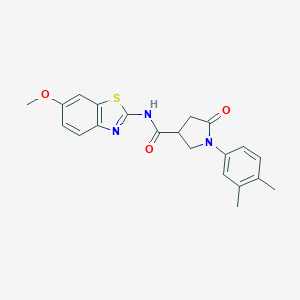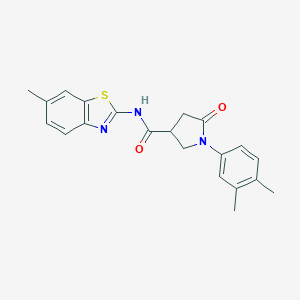
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CEP-26401 and is used in various studies related to neuroscience and pharmacology. In
科学的研究の応用
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been used in various scientific studies related to neuroscience and pharmacology. It has been found to have potential applications in the treatment of anxiety, depression, and other psychiatric disorders. This compound has also been used in studies related to drug addiction and withdrawal. Additionally, 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The exact mechanism of action of 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor, which is an inhibitory neurotransmitter in the brain. By enhancing the activity of this receptor, 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate may have an anxiolytic and sedative effect.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can affect various biochemical and physiological processes in the body. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines, indicating its potential anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential applications in the study of various neurological and psychiatric disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate. One direction is to further investigate its potential applications in the treatment of anxiety, depression, and other psychiatric disorders. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and how it affects various biochemical and physiological processes in the body.
合成法
The synthesis of 2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 3-chlorophenylacetic acid with 2-oxo-2-phenylethylamine in the presence of a coupling agent. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole and pyrrolidine-2,5-dione to obtain the final product.
特性
製品名 |
2-Oxo-2-phenylethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
分子式 |
C19H16ClNO4 |
分子量 |
357.8 g/mol |
IUPAC名 |
phenacyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H16ClNO4/c20-15-7-4-8-16(10-15)21-11-14(9-18(21)23)19(24)25-12-17(22)13-5-2-1-3-6-13/h1-8,10,14H,9,11-12H2 |
InChIキー |
SRTNBNAHPOKRAQ-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |
正規SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)


